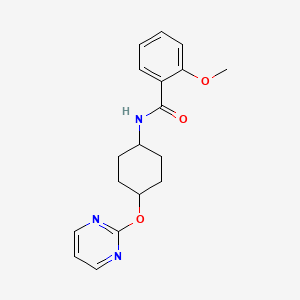

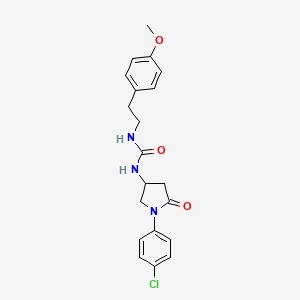

N-(1,2-二氢苊-5-基)-2,4-二硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide" is a derivative of 2,4-dinitrobenzamide, which is a class of compounds that have been extensively studied for their potential use in gene-directed enzyme prodrug therapy (GDEPT) and other cancer treatment strategies. These compounds are designed to be selectively activated in hypoxic tumor cells, which are commonly found in solid tumors and are resistant to conventional therapies .

Synthesis Analysis

The synthesis of 2,4-dinitrobenzamide derivatives typically involves the reaction of suitable starting materials, such as 5-chloro-2,4-dinitrobenzoic acid, with various amines to introduce the desired amide side chain. In the context of GDEPT, these compounds are synthesized to be used as prodrugs that can be activated by specific enzymes, such as the E. coli nfsB nitroreductase, to exert cytotoxic effects selectively in cancer cells . The synthesis of related compounds, such as 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, has been described, which involves the reaction of aziridines with dinitrobenzamide precursors .

Molecular Structure Analysis

The molecular structure of 2,4-dinitrobenzamide derivatives is characterized by the presence of nitro groups that are key to their bioreductive activation. The position of these nitro groups, as well as the nature of the amide side chain, can significantly influence the reduction potential and, consequently, the cytotoxicity and selectivity of these compounds under hypoxic conditions . The crystal structure of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, has been determined, revealing details about the conformation of the rings and the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 2,4-dinitrobenzamide derivatives is largely dependent on their reduction by enzymes, which leads to the formation of cytotoxic species. For example, the reduction of the 4-nitro group to the hydroxylamine and subsequent formation of reactive intermediates is a key step in the activation of these prodrugs . The reactivity of the nitrogen mustard moiety in these compounds is also influenced by nitroreduction, which can enhance their alkylating ability and cytotoxicity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dinitrobenzamide derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic behavior and therapeutic efficacy. These properties can be modulated by the introduction of different substituents on the benzamide ring or the amide side chain. The pharmacokinetics and metabolism of these compounds have been studied in animal models, revealing insights into their distribution, metabolism, and excretion . The cytotoxicity of these compounds is also influenced by their ability to form DNA cross-links and their selectivity for hypoxic cells .

科学研究应用

类似化合物的研究应用

非芬太尼类新型合成阿片受体激动剂的化学和药理学:

- 本研究详细回顾了非芬太尼类新型合成阿片受体激动剂的化学和药理学,重点介绍了具有类似化学结构的滥用物质的开发和出现。它强调了国际预警系统在跟踪新出现的精神活性物质中的重要性,并建议进行先发制人的研究,以确保在毒理学样本中及早发现 (Sharma 等,2018)。

除草剂草甘膦的环境和健康影响:

- 本文详细概述了有关草甘膦环境和健康影响的科学文献,强调需要进行跨学科研究以探索低水平慢性草甘膦暴露、微生物群落畸变与疾病出现之间的关联。它强调了重新评估草甘膦残留的耐受阈值的必要性,考虑所有可能的健康风险 (Van Bruggen 等,2018)。

用于测定抗氧化活性的分析方法:

- 本综述批判性地介绍了用于确定抗氧化活性的最重要的测试,包括氧自由基吸收能力 (ORAC) 和铁还原抗氧化能力 (FRAP) 测试等。它强调了这些测定在抗氧化剂分析或确定复杂样品的抗氧化剂能力中的重要性 (Munteanu 和 Apetrei,2021)。

作用机制

The mechanism of action of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems.

安全和危害

未来方向

The future directions for the study of “N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide” would depend on the results of initial studies and its potential applications . For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, understanding its mechanism of action, and conducting clinical trials.

属性

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(15-8-7-13(21(24)25)10-17(15)22(26)27)20-16-9-6-12-5-4-11-2-1-3-14(16)18(11)12/h1-3,6-10H,4-5H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPCPOCMPLUPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzamide](/img/structure/B2502600.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![(E)-N-(2-Amino-2-oxoethyl)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2502604.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)

![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-{[4-(methylsulfanyl)phenyl]methyl}propanamide](/img/structure/B2502614.png)

![3-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2502615.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2502616.png)